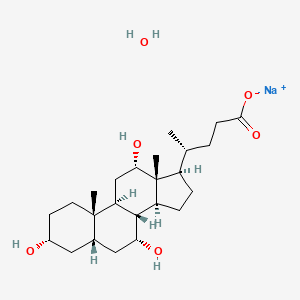
Ethoxylierter Methylglucosidioleat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The interest in ethoxylated compounds, particularly those derived from natural sources like methyl glucoside, stems from their unique properties and applications in various industries. These compounds, including “Ethoxylated methyl glucoside dioleate,” represent a class of nonionic surfactants that offer biodegradability, low toxicity, and excellent detergency, making them appealing for environmentally friendly applications.
Synthesis Analysis
The synthesis of ethoxylated glycoside esters, such as those detailed by Millqvist-Fureby, Gao, and Vulfson (1998), involves catalyzed (trans)glycosylation in supersaturated solutions of glucose or p-nitrophenyl β-D-xyloside with respective polyethylene glycols, followed by enzymatic esterification. This method suggests a pathway for synthesizing “Ethoxylated methyl glucoside dioleate” by adapting the glycosylation and ethoxylation steps to incorporate dioleate esters (Millqvist-Fureby, Gao, & Vulfson, 1998).
Molecular Structure Analysis
The molecular structure of such ethoxylated compounds is characterized by the presence of ethylene oxide (EO) chains attached to the glycoside molecule. The structure directly influences the compound's solubility, hydrophilic-lipophilic balance (HLB), and surface activity. Detailed structural analysis can be achieved through spectroscopic methods such as FT-IR, as used by Sun et al. (2018) to characterize dihydroxyoleic acid methyl ester ethoxylates, demonstrating the utility of these methods in analyzing “Ethoxylated methyl glucoside dioleate” (Sun et al., 2018).
Chemical Reactions and Properties
The reactivity of “Ethoxylated methyl glucoside dioleate” would involve reactions typical of esters and ethers. These could include hydrolysis under acidic or basic conditions, and reactions with other chemical agents that target the ester linkage or the ether bonds within the ethoxylate chains.
Physical Properties Analysis
The physical properties, such as cloud point, critical micelle concentration (cmc), and surface tension, are crucial for understanding the behavior of ethoxylated compounds in solution. For instance, the cloud point, which indicates the temperature at which the surfactant becomes insoluble, can be affected by the degree of ethoxylation and the nature of the hydrophobic tail (Yongqiang Sun et al., 2018).
Wissenschaftliche Forschungsanwendungen
Haarpflegeprodukte
PEG-120 Methyl Glucose Dioleat wird als nichtionischer Verdickungsmittel in Haarpflegeprodukten wie Shampoos verwendet {svg_1}. Es pflegt das Haar, macht es weich und seidig {svg_2}. Als Tensid hilft es den im Öl auf der Haut eingeschlossenen Schmutzpartikeln, sich mit Wasser zu vermischen, sodass es mit Wasser leicht abgespült werden kann {svg_3}.
Hautpflegeprodukte
Diese Verbindung ist ein wirksames Feuchtigkeitsmittel und Milderungsmittel in Hautpflegeprodukten {svg_4}. Es bildet eine dünne Schicht auf der Haut und bildet eine Barriere, die die Haut vor Feuchtigkeitsverlust schützt und ihre Wasserhaltefähigkeit erhöht, wodurch sie weicher und gesünder wird {svg_5}.
Gesichtsreiniger
PEG-120 Methyl Glucose Dioleat wird in Gesichtsreinigern verwendet, da es die Reizwirkung von Tensidpaketen reduzieren und ein sehr leichtes Gefühl vermitteln kann {svg_6}. Es wird für milde Reinigungssysteme empfohlen {svg_7}.
Duschgels
In Duschgels wirkt diese Verbindung als effektives nichtionisches Verdickungsmittel, das das Gelieren und die Befeuchtung ermöglicht {svg_8}. Es bietet eine hervorragende Verdickungsleistung und Kompatibilität in einer Vielzahl von Tensidsystemen {svg_9}.
Emulgator in Kosmetika
PEG-120 Methyl Glucose Dioleat wird als Emulgator in Kosmetika verwendet {svg_10}. Es sorgt für die Stabilität des Produkts und verhindert, dass sich die öl- und wasserbasierten Bestandteile des Produkts abtrennen {svg_11}.
Tensid in Kosmetika
Diese Verbindung wird als Tensid in vielen kosmetischen Produkten verwendet {svg_12}. Es ist ein äußerst effektives, nicht-ionisches, flüssiges Verdickungsmittel, das in zahlreichen Tensid- und Emulsionssystemen eingesetzt werden kann {svg_13}.
Lösungsvermittler
PEG-120 Methyl Glucose Dioleat kann als Lösungsvermittler verwendet werden {svg_14}. Diese Eigenschaft ermöglicht es, eine Substanz in einer anderen zu lösen oder zu dispergieren, wo sie normalerweise nicht mischbar wären.
Gleitmittel
Diese Verbindung kann auch als Gleitmittel verwendet werden {svg_15}, das kosmetischen Produkten ein glattes Gefühl verleiht und die Reibung beim Auftragen auf die Haut reduziert.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ethoxylated methyl glucoside dioleate involves the reaction between methyl glucoside and oleic acid followed by ethoxylation using ethylene oxide.", "Starting Materials": [ "Methyl glucoside", "Oleic acid", "Ethylene oxide" ], "Reaction": [ "Methyl glucoside and oleic acid are mixed in a reaction vessel.", "The mixture is heated to a temperature of 150-170°C and stirred for 4-6 hours.", "The resulting product is cooled and then ethoxylated using ethylene oxide in the presence of a catalyst such as potassium hydroxide.", "The reaction is carried out at a temperature of 120-140°C and a pressure of 10-20 psi for 6-8 hours.", "The product is then neutralized with an acid such as acetic acid and purified using techniques such as distillation and filtration to obtain Ethoxylated methyl glucoside dioleate." ] } | |
CAS-Nummer |
86893-19-8 |
Molekularformel |
(C2H4O)n(C2H4O)nC43H78O8 |
Synonyme |
PEG-120 methyl glucose dioleate, Glucamate DOE-120(TM) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, hydrochloride (1:1), (3S)-rel-](/img/structure/B1164878.png)
